Cas no 1233196-92-3 (Deferasirox 2-glucuronide)

Deferasirox 2-glucuronide is a major metabolite of Deferasirox, an iron chelator used to treat chronic iron overload. This glucuronide conjugate is formed via hepatic glucuronidation, contributing to the drug's elimination pathway. Its identification and characterization are critical for understanding Deferasirox's pharmacokinetics and metabolic profile. The metabolite retains some iron-chelating activity, though typically less potent than the parent compound. Analytical standards of Deferasirox 2-glucuronide are valuable for drug metabolism studies, bioanalytical method development, and regulatory compliance in pharmacokinetic research. Its availability supports accurate quantification in biological matrices, aiding in the assessment of drug safety and efficacy.
Deferasirox 2-glucuronide structure
Deferasirox 2-glucuronide structure
商品名:Deferasirox 2-glucuronide
CAS番号:1233196-92-3
MF:C27H23N3O10
メガワット:549.485627412796
CID:5557404
PubChem ID:135566034

Deferasirox 2-glucuronide 化学的及び物理的性質

名前と識別子

    • Deferasirox 2-Glucuronide
    • Deferasirox 2-glucuronide
    • インチ: 1S/C27H23N3O10/c31-17-7-3-1-5-15(17)24-28-23(29-30(24)14-11-9-13(10-12-14)25(35)36)16-6-2-4-8-18(16)39-27-21(34)19(32)20(33)22(40-27)26(37)38/h1-12,19-22,27,31-34H,(H,35,36)(H,37,38)/t19-,20-,21+,22-,27+/m0/s1
    • InChIKey: VZBGWWQXUJQLAJ-BMODKXSASA-N
    • ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)O)O)O)OC1=CC=CC=C1C1N=C(C2C=CC=CC=2O)N(C2C=CC(C(=O)O)=CC=2)N=1

Deferasirox 2-glucuronide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D295555-2.5mg
Deferasirox 2-Glucuronide
1233196-92-3
2.5mg
$896.00 2023-05-18
TRC
D295555-25mg
Deferasirox 2-Glucuronide
1233196-92-3
25mg
$ 7600.00 2023-09-08
TRC
D295555-5mg
Deferasirox 2-Glucuronide
1233196-92-3
5mg
$1642.00 2023-05-18
TRC
D295555-0.5mg
Deferasirox 2-Glucuronide
1233196-92-3
0.5mg
$ 170.00 2022-06-05
TRC
D295555-.5mg
Deferasirox 2-Glucuronide
1233196-92-3
5mg
$207.00 2023-05-18

Deferasirox 2-glucuronide 関連文献

Deferasirox 2-glucuronideに関する追加情報

Deferasirox 2-glucuronide: A Comprehensive Overview of Its Chemistry, Biology, and Clinical Applications

Deferasirox 2-glucuronide, a derivative of the well-known chelating agent Deferasirox, has garnered significant attention in the field of pharmacology and medicinal chemistry. With a CAS number of CAS no1233196-92-3, this compound represents a crucial advancement in the management of iron overload disorders. This introduction delves into the chemical structure, biological mechanisms, and clinical applications of Deferasirox 2-glucuronide, emphasizing its role in contemporary therapeutic strategies.

The chemical structure of Deferasirox 2-glucuronide is characterized by its glucuronic acid moiety, which enhances its solubility and bioavailability. This modification is a result of enzymatic conjugation, a process that plays a pivotal role in drug metabolism. The glucuronide conjugate not only improves the pharmacokinetic profile of Deferasirox but also contributes to its efficacy in treating conditions such as thalassemia and hemochromatosis.

In terms of biological activity, Deferasirox 2-glucuronide functions as an iron chelator, binding to free iron ions and facilitating their excretion from the body. This mechanism is particularly important in conditions where excessive iron accumulation can lead to organ damage and complications. Recent studies have highlighted the compound's ability to effectively reduce iron burden in patients with chronic hemolytic anemias, thereby improving their overall prognosis.

The clinical applications of Deferasirox 2-glucuronide have been extensively studied in various clinical trials. These trials have demonstrated its efficacy in reducing serum ferritin levels, a key biomarker of iron overload. Furthermore, the compound has shown promise in preventing iron-related complications such as liver cirrhosis and cardiomyopathy. The latest research indicates that Deferasirox 2-glucuronide may also have potential benefits in managing other conditions associated with iron dysregulation, such as myelodysplastic syndromes (MDS).

The pharmacokinetic properties of Deferasirox 2-glucuronide are another area of interest. Unlike its parent compound, which has a relatively short half-life, the glucuronide derivative exhibits prolonged systemic exposure. This extended duration of action allows for less frequent dosing, improving patient compliance. Additionally, the enhanced solubility of the glucuronide form facilitates easier administration, making it a more convenient option for patients.

The safety profile of Deferasirox 2-glucuronide has been thoroughly evaluated through multiple clinical trials. The most commonly reported adverse effects include gastrointestinal disturbances such as nausea and vomiting. However, these side effects are generally mild to moderate in severity and can be managed with symptomatic treatment. Importantly, no significant long-term toxicities have been observed with the use of this compound.

The development of Deferasirox 2-glucuronide represents a significant advancement in the treatment of iron overload disorders. Its unique chemical structure and favorable pharmacokinetic profile make it an effective therapeutic option for patients with conditions such as thalassemia major and secondary hemochromatosis. As research continues to uncover new applications for this compound, it is likely that its role in managing iron-related diseases will expand further.

In conclusion, Deferasirox 2-glucuronide, with its CAS number CAS no1233196-92-3, is a promising therapeutic agent that offers significant benefits over traditional treatments for iron overload disorders. Its ability to effectively chelate free iron ions while maintaining a favorable safety profile makes it an invaluable tool in modern medicine. As our understanding of iron metabolism continues to evolve, it is anticipated that Deferasirox 2-glucuronide will play an increasingly important role in the management of these challenging conditions.

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